N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide
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Overview
Description
N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is an organic compound with a complex structure that includes benzyl, phenoxy, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(propan-2-yl)phenol with a suitable halogenating agent (e.g., thionyl chloride) to form 4-(propan-2-yl)phenyl chloride.
Nucleophilic Substitution: The phenyl chloride intermediate undergoes nucleophilic substitution with 2-(pyridin-2-yl)acetamide in the presence of a base such as potassium carbonate to form the desired phenoxyacetamide.
Benzylation: The final step involves the benzylation of the phenoxyacetamide using benzyl chloride in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl or phenoxy rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridinyl and phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[4-(methyl)phenoxy]-N-(pyridin-2-yl)acetamide
- N-benzyl-2-[4-(ethyl)phenoxy]-N-(pyridin-2-yl)acetamide
- N-benzyl-2-[4-(tert-butyl)phenoxy]-N-(pyridin-2-yl)acetamide
Uniqueness
N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is unique due to the presence of the isopropyl group on the phenoxy ring, which can influence its steric and electronic properties. This structural feature may enhance its binding interactions and stability compared to similar compounds with different alkyl substituents.
Properties
IUPAC Name |
N-benzyl-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-18(2)20-11-13-21(14-12-20)27-17-23(26)25(22-10-6-7-15-24-22)16-19-8-4-3-5-9-19/h3-15,18H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJKEIXNFBWULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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